molecular formula C13H10ClNO3 B8173481 6-(4-Chlorophenyl)-2-methoxynicotinic acid

6-(4-Chlorophenyl)-2-methoxynicotinic acid

Cat. No.: B8173481
M. Wt: 263.67 g/mol
InChI Key: XVXMMLRMMRZPSI-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-methoxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a chlorophenyl group attached to the sixth position of the nicotinic acid ring and a methoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-methoxynicotinic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-chlorobenzaldehyde and 2-methoxypyridine.

    Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 2-methoxypyridine in the presence of a base such as sodium hydroxide to form the corresponding chalcone.

    Cyclization: The chalcone is then subjected to cyclization under acidic conditions to form the desired this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to improve yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-methoxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Chlorophenyl)-2-methoxynicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Bromophenyl)-2-methoxynicotinic acid
  • 6-(4-Fluorophenyl)-2-methoxynicotinic acid
  • 6-(4-Methylphenyl)-2-methoxynicotinic acid

Uniqueness

6-(4-Chlorophenyl)-2-methoxynicotinic acid is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. Compared to its analogs with different substituents (e.g., bromine, fluorine, or methyl groups), the chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-12-10(13(16)17)6-7-11(15-12)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXMMLRMMRZPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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